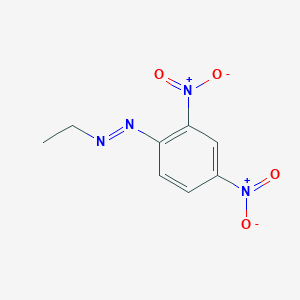![molecular formula C18H20O2 B12435129 1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one CAS No. 887575-43-1](/img/structure/B12435129.png)
1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . This compound is characterized by its phenoxy and phenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one involves several steps. One common method includes the reaction of 3-methyl-4-(propan-2-yl)phenol with 4-bromophenyl ethanone under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Analyse Chemischer Reaktionen
1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The phenoxy and phenyl groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This compound can inhibit or activate enzymes, receptors, and other proteins, resulting in its observed effects .
Vergleich Mit ähnlichen Verbindungen
1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one can be compared with similar compounds such as:
2-Propanone, 1-(4-methoxyphenyl)-: This compound has a methoxy group instead of a phenoxy group, leading to different chemical properties and reactivity.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: The presence of both hydroxy and methoxy groups in this compound results in distinct biological activities compared to this compound.
These comparisons highlight the unique features of this compound, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
887575-43-1 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
1-[4-(3-methyl-4-propan-2-ylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C18H20O2/c1-12(2)18-10-9-17(11-13(18)3)20-16-7-5-15(6-8-16)14(4)19/h5-12H,1-4H3 |
InChI-Schlüssel |
CMVNKXCGNCDYAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(=O)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


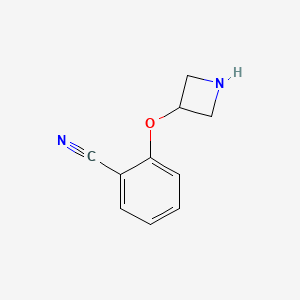

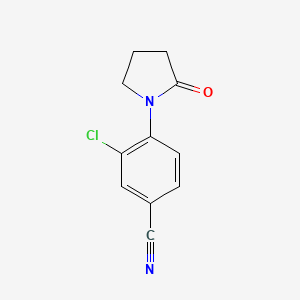

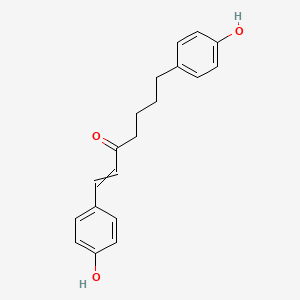

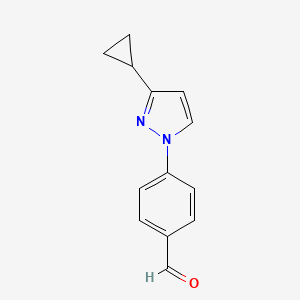
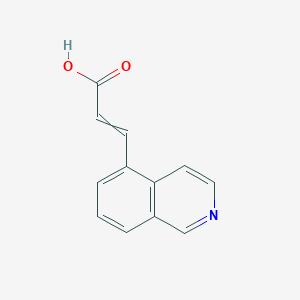

![2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435117.png)
![N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12435125.png)


